1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine
Description
1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a piperidine-based compound featuring two distinct aromatic substituents: a 3-chloro-4-fluorobenzenesulfonyl group and a (3,5-dimethoxyphenyl)methoxymethyl moiety. The benzenesulfonyl group introduces electron-withdrawing halogens (Cl, F) at positions 3 and 4, which may enhance electrophilic reactivity and influence binding interactions in biological systems .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO5S/c1-27-17-9-16(10-18(11-17)28-2)14-29-13-15-5-7-24(8-6-15)30(25,26)19-3-4-21(23)20(22)12-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYVZKRAJPHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Chlorofluorobenzenesulfonyl Group : This moiety enhances the compound's reactivity and biological interactions.
- Dimethoxyphenyl Group : Contributes to the lipophilicity and potential receptor interactions.
The molecular formula is , with a molecular weight of approximately 393.86 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : Many sulfonamide derivatives inhibit enzymes like carbonic anhydrase, which may be relevant for this compound.
- Receptor Modulation : The presence of the piperidine and aromatic groups suggests potential interactions with neurotransmitter receptors or other cellular targets.
Antitumor Activity
Several studies have demonstrated that compounds with similar sulfonamide structures exhibit significant antitumor properties. For instance:
- A study on related compounds showed inhibition of cancer cell proliferation through apoptosis induction via mitochondrial pathways .
- In vitro assays indicated that the compound could inhibit specific cancer cell lines, suggesting a targeted therapeutic application.
Anti-inflammatory Effects
Research has also highlighted anti-inflammatory properties associated with similar compounds:
- Compounds bearing sulfonamide groups have been shown to reduce pro-inflammatory cytokine production in macrophages, indicating potential use in inflammatory diseases .
Case Studies
- In Vitro Studies :
- Animal Models :
Tables of Biological Activities
Scientific Research Applications
The compound “1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine” is an organic molecule that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, synthetic methodologies, and potential therapeutic uses.
Structure Overview
The compound is characterized by a piperidine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a methoxy-substituted dimethoxyphenyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit significant biological activity, particularly as an inhibitor in various enzymatic pathways.
Case Studies
- Anticancer Activity : Preliminary studies indicate that related sulfonamide derivatives show promise as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation. The sulfonyl group is crucial for binding affinity to target proteins .
- Antimicrobial Properties : Some derivatives of benzenesulfonamides have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
Synthetic Methodologies
The synthesis of this compound often involves the use of sulfonyl chlorides, which are known to react with amines and alcohols to form sulfonamides and ethers, respectively.
Synthesis Example
A common synthetic route involves:
- Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with a piperidine derivative.
- Introducing the methoxy-substituted phenyl group through nucleophilic substitution reactions.
This methodology not only highlights the versatility of sulfonyl chlorides but also opens avenues for creating libraries of related compounds for screening against various biological targets.
Potential Therapeutic Uses
Research into the therapeutic applications of this compound suggests several avenues:
- Neurological Disorders : Given the piperidine structure, there is potential for activity in neurological contexts, possibly affecting neurotransmitter systems.
- Inflammatory Diseases : Compounds with similar structures have been investigated for their anti-inflammatory properties, indicating possible applications in treating conditions like arthritis or other inflammatory disorders .
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Sulfonamide derivatives | Inhibition of kinase activity |
| Antimicrobial | Benzene-sulfonamides | Bactericidal effects |
| Anti-inflammatory | Similar piperidine derivatives | Reduction of inflammatory markers |
Comparison with Similar Compounds
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS 443668-51-7)
- Structural Differences : Replaces Cl/F with Br at position 3 and substitutes the 4-fluoro with methoxy. The piperidine ring has a methyl group instead of the methoxymethyl-dimetoxyphenyl chain.
- Implications: Bromine’s larger atomic radius may alter steric hindrance compared to Cl/F. The methyl group on piperidine reduces steric complexity, possibly affecting pharmacokinetic properties .
[(2,4-Dichlorophenyl)methoxy]carbonyl (2-4DCZ)
- Structural Differences : A dichlorophenyl group replaces the chloro-fluorophenyl system. The carbonyl linker differs from the sulfonyl group in the target compound.
- Implications : Dichlorination increases hydrophobicity, while the carbonyl group may engage in different hydrogen-bonding interactions compared to sulfonyl .
Variations in Piperidine Substituents
Ethyl 1-((3,5-dimethoxyphenyl)carbamothioyl)piperidine-4-carboxylate
- Structural Differences : Replaces the methoxymethyl-dimetoxyphenyl group with a carbamothioyl-linked dimethoxyphenyl and an ethyl ester.
- Implications : The carbamothioyl group introduces sulfur-mediated interactions (e.g., van der Waals forces), while the ester may confer metabolic instability compared to the ether linkage in the target compound .
250581-37-4 (1-[[4-[(3,5-dimethoxyphenyl)methoxy]phenyl]sulfonyl]-D-proline-N-hydroxyamide)
- Structural Differences : Shares the (3,5-dimethoxyphenyl)methoxy group but attaches it to a phenylsulfonyl-D-proline scaffold instead of piperidine.
Functional Group Analogues
[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl (Ddz)
- Structural Differences : A tert-butyl-like dimethoxyphenyl blocking group used in peptide synthesis.
- Implications : Highlights the role of 3,5-dimethoxy motifs in stabilizing intermediates, suggesting similar steric/electronic contributions in the target compound’s dimethoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
